molecular formula C11H23NO2 B8751590 tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate

tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate

Cat. No.: B8751590
M. Wt: 201.31 g/mol
InChI Key: YUFWGGKEIRULTL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate, also known as this compound, is a chemical compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . This compound is a derivative of leucine, an essential amino acid, and is used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate can be synthesized through the esterification of N-methylleucine with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. The tert-butyl group provides steric hindrance, affecting the compound’s interaction with other molecules and its stability under various conditions .

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

tert-butyl (2S)-4-methyl-2-(methylamino)pentanoate

InChI

InChI=1S/C11H23NO2/c1-8(2)7-9(12-6)10(13)14-11(3,4)5/h8-9,12H,7H2,1-6H3/t9-/m0/s1

InChI Key

YUFWGGKEIRULTL-VIFPVBQESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC(C)(C)C)NC

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)NC

Origin of Product

United States

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